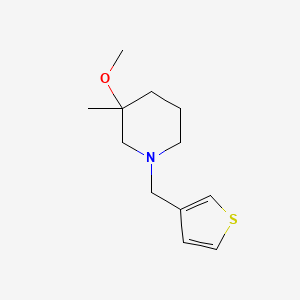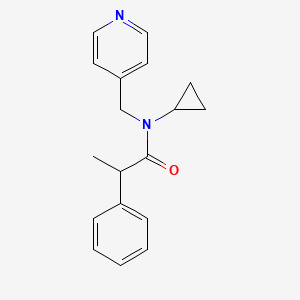![molecular formula C18H19NO4 B6971223 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone](/img/structure/B6971223.png)
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone is a complex organic compound that features a unique combination of structural motifs, including a benzodioxin ring, a pyrrolidine ring, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxin Ring: This step often involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of amines with dihalides or through reductive amination processes.
Coupling with Furan Derivatives: The final step involves coupling the benzodioxin-pyrrolidine intermediate with furan derivatives using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, or m-CPBA.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Furanones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Substituted furan derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
- 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethanone
- 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(pyridin-3-yl)ethanone
Uniqueness: 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone stands out due to its unique combination of structural motifs, which confer distinct chemical reactivity and biological activity. Its furan ring, in particular, provides unique electronic properties that differentiate it from similar compounds with thiophene or pyridine rings.
Propiedades
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(11-13-6-8-21-12-13)19-7-2-4-15(19)14-3-1-5-16-18(14)23-10-9-22-16/h1,3,5-6,8,12,15H,2,4,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVZBWGHJTBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=COC=C2)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-[5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carbonyl]piperazine-1-carboxamide](/img/structure/B6971163.png)
![1-(1,1-dioxothian-4-yl)-N-[[1-(4-methoxyphenyl)cyclobutyl]methyl]ethanamine](/img/structure/B6971171.png)
![N-methyl-3-[2-[(3-methyloxan-4-yl)amino]ethyl]benzamide](/img/structure/B6971177.png)
![4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one](/img/structure/B6971182.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6971189.png)
![N-[2-(dimethylcarbamoyl)pyridin-4-yl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6971196.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-1-(6-pyrrolidin-1-ylpyridin-3-yl)methanamine](/img/structure/B6971200.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[2-methyl-3-[(2-methylpropan-2-yl)oxymethyl]anilino]acetamide](/img/structure/B6971202.png)


![2,5-Dimethyl-4-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B6971229.png)
![5-[3-(2-Methylpyrimidin-4-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6971233.png)
![2-(Furan-3-yl)-1-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B6971236.png)
